

# Molecular weight and formula of CP 376395 hydrochloride

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## Compound of Interest

Compound Name: CP 376395 hydrochloride

Cat. No.: B1669488

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## In-Depth Technical Guide: CP 376395 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for **CP 376395 hydrochloride**, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist.

## Core Compound Data

**CP 376395 hydrochloride** is a non-peptide small molecule that has been instrumental in the study of the CRF system and its role in stress-related disorders.

Property	Value
Molecular Formula	C <sub>21</sub> H <sub>31</sub> ClN <sub>2</sub> O
Molecular Weight	362.9 g/mol
Synonyms	CP-376395 HCl, 3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine;hydrochloride

## Mechanism of Action

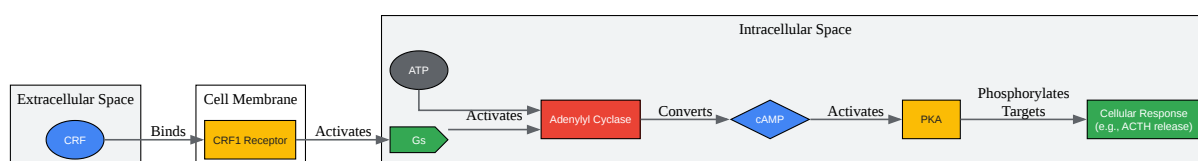
**CP 376395 hydrochloride** functions as a potent and selective antagonist of the CRF1 receptor. It exhibits high affinity for the CRF1 receptor, with  $K_i$  values typically around 12 nM, while showing significantly lower affinity for the CRF2 receptor (>10,000 nM), demonstrating its selectivity.

The primary mechanism of action for **CP 376395 hydrochloride** is through allosteric modulation of the CRF1 receptor. It binds to a site on the receptor that is distinct from the binding site of the endogenous CRF peptide ligands. This allosteric binding inhibits the receptor's ability to undergo the conformational changes necessary for activation, even when the endogenous ligand is bound. This effectively blocks the downstream signaling cascades initiated by CRF1 receptor activation.

The CRF1 receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G-protein subtypes, including  $G_s$ ,  $G_i$ , and  $G_q$ , leading to the activation of various intracellular signaling pathways. By preventing receptor activation, **CP 376395 hydrochloride** inhibits these downstream effects, most notably the production of cyclic adenosine monophosphate (cAMP) mediated by  $G_s$ -protein activation of adenylyl cyclase.

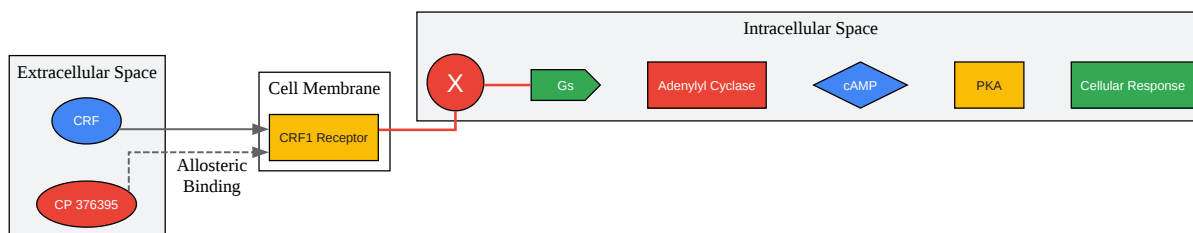
## Signaling Pathways

The following diagrams illustrate the signaling pathway of the CRF1 receptor upon activation by its endogenous ligand, corticotropin-releasing factor (CRF), and the inhibitory effect of **CP 376395 hydrochloride**.



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## CRF1 Receptor Agonist Signaling Pathway



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## Inhibition of CRF1 Signaling by CP 376395

## Experimental Protocols

Detailed methodologies for key experiments are provided below.

### CRF1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the CRF1 receptor.

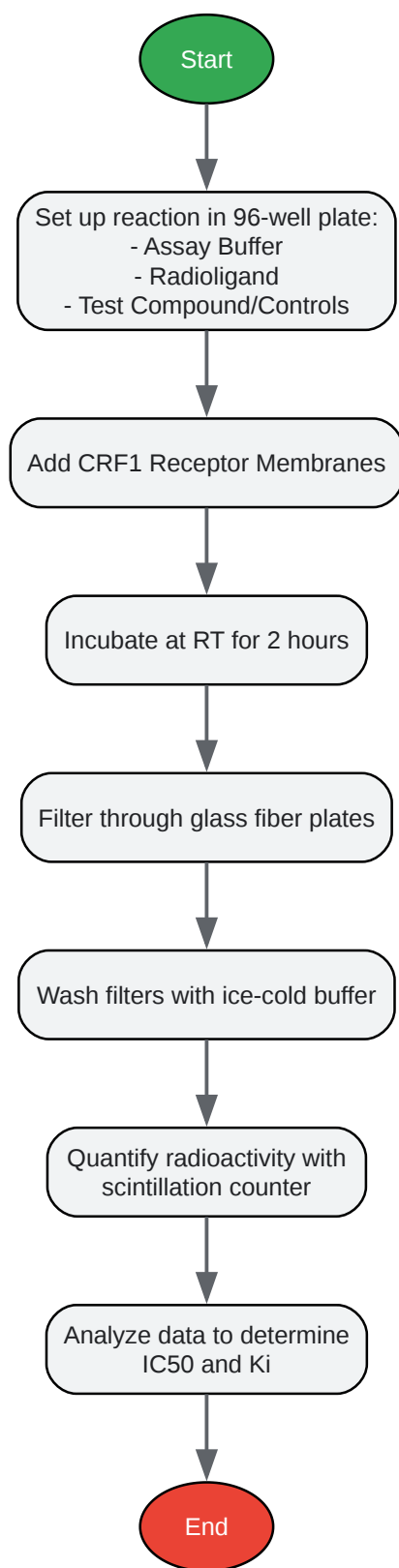
Materials:

- Membrane Preparation: Membranes from cells stably expressing the human CRF1 receptor (e.g., CHO or HEK293 cells).
- Radioligand: [<sup>125</sup>I]-Sauvagine or another suitable CRF1 receptor radioligand.
- Non-specific Binding Control: A high concentration of a known CRF1 receptor ligand (e.g., 1 μM unlabeled CRF).
- Test Compound: **CP 376395 hydrochloride** or other compounds to be tested.

- Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl<sub>2</sub>, 2 mM EGTA, 0.1% BSA, pH 7.4.
- Wash Buffer: 50 mM Tris-HCl, pH 7.4.
- 96-well Filter Plates: Glass fiber filters pre-treated with 0.3% polyethyleneimine.
- Scintillation Counter.

#### Procedure:

- Reaction Setup: In a 96-well plate, combine the assay buffer, radioligand (at a concentration close to its K<sub>d</sub>, e.g., 0.1-0.2 nM), and either the test compound at various concentrations, the non-specific binding control, or buffer alone (for total binding).
- Membrane Addition: Add the CRF1 receptor-containing membrane preparation to each well to initiate the binding reaction. The final protein concentration should be optimized for a sufficient signal-to-noise ratio.
- Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.
- Filtration: Terminate the incubation by rapid filtration through the pre-treated glass fiber filter plates using a cell harvester. This separates the bound radioligand from the free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
- Scintillation Counting: After drying the filters, add scintillation cocktail and quantify the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC<sub>50</sub> value. The K<sub>i</sub> value can then be calculated using the Cheng-Prusoff equation.



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### Radioligand Binding Assay Workflow

## cAMP Functional Assay

This protocol measures the ability of **CP 376395 hydrochloride** to antagonize CRF-stimulated cAMP production in cells expressing the CRF1 receptor.

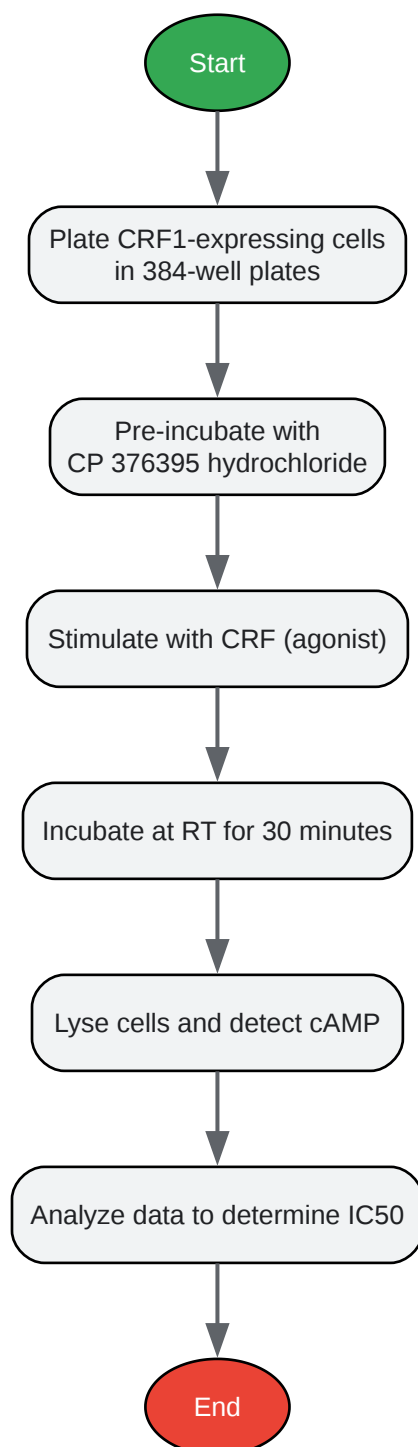
### Materials:

- Cells: HEK293 or CHO cells stably expressing the human CRF1 receptor.
- Agonist: Corticotropin-releasing factor (CRF).
- Antagonist: **CP 376395 hydrochloride**.
- Stimulation Buffer: HBSS or DMEM containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
- cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or fluorescence-based).
- 384-well White Assay Plates.

### Procedure:

- Cell Plating: Seed the CRF1-expressing cells into 384-well white assay plates and grow to near confluency.
- Antagonist Pre-incubation: Remove the culture medium and add the stimulation buffer containing various concentrations of **CP 376395 hydrochloride**. Incubate for a short period (e.g., 15-30 minutes) at room temperature.
- Agonist Stimulation: Add CRF at a concentration that elicits a submaximal response (e.g., EC<sub>80</sub>) to all wells except the basal control.
- Incubation: Incubate the plate for 30 minutes at room temperature to allow for cAMP production.
- Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

- Data Analysis: Plot the cAMP concentration as a function of the **CP 376395 hydrochloride** concentration. Fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value, which represents the concentration of the antagonist that inhibits 50% of the CRF-stimulated cAMP production.



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## cAMP Functional Assay Workflow

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